Tolcapone-d4

Beschreibung

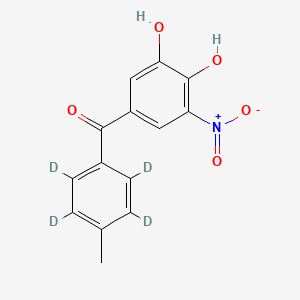

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQPIUSUKVNLNT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Tolcapone-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tolcapone-d4, a deuterated analog of the drug Tolcapone. It is intended to serve as a core resource for researchers utilizing this compound in their work. This document details its primary application in quantitative analysis, provides representative experimental methodologies, and illustrates its relevance within its biological context.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT). In this compound, four hydrogen atoms on the 4-methylphenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Tolcapone in biological matrices using mass spectrometry-based methods.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.

| Property | Value |

| Chemical Formula | C₁₄H₇D₄NO₅ |

| Molecular Weight | 277.27 g/mol |

| CAS Number | 1246816-93-2 |

| Appearance | Solid |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) |

| Solubility | Soluble in DMSO and Methanol |

Primary Research Application: Internal Standard in Quantitative Bioanalysis

The primary and most critical use of this compound in a research setting is as an internal standard for the precise and accurate quantification of Tolcapone in complex biological samples, such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.

The Rationale for a Deuterated Internal Standard

During sample processing and analysis, variability can be introduced at several stages, including:

-

Extraction Efficiency: Analyte recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction can be inconsistent.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source.

-

Instrumental Variability: Fluctuations in injection volume and detector response can occur.

This compound, being chemically identical to Tolcapone, co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects. However, due to its increased mass, it is distinguishable by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration, thereby normalizing for the aforementioned sources of error.

Experimental Protocol: Quantification of Tolcapone in Human Plasma using LC-MS/MS

The following is a representative, detailed methodology for the quantification of Tolcapone in human plasma using this compound as an internal standard. This protocol is a composite of established bioanalytical methods.[1][2][3][4]

Materials and Reagents

-

Tolcapone reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolcapone and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of Tolcapone working solutions by serial dilution of the primary stock with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma to create calibration standards.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired final concentration.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the IS working solution (this compound) to each tube (except for blank samples used to assess interference) and vortex briefly.

-

Add 300 µL of acetonitrile (protein precipitation agent) to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid) and vortex.

-

The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm) is a suitable choice.[1]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10-20 µL.

-

Gradient: A gradient elution may be used to separate Tolcapone from matrix components, or an isocratic method can be employed if separation is adequate. A typical starting condition could be 70% Mobile Phase A and 30% Mobile Phase B.

Mass Spectrometry (MS/MS) Parameters

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode. The choice will depend on which mode provides better sensitivity for Tolcapone.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for both Tolcapone and this compound. These transitions need to be optimized for the specific instrument being used. A representative transition for non-deuterated Tolcapone is m/z 274.20 → 183.10. For this compound, the precursor ion would be approximately 4 mass units higher (e.g., m/z 278.2 → product ion).

Visualizations: Workflows and Pathways

Experimental Workflow for Tolcapone Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying Tolcapone in a biological sample using this compound.

Signaling Pathway: Tolcapone's Mechanism of Action

To understand the research context for quantifying Tolcapone, it is essential to understand its mechanism of action. Tolcapone is used in the treatment of Parkinson's disease as an adjunct to Levodopa therapy. It inhibits the enzyme Catechol-O-methyltransferase (COMT), which plays a key role in the metabolism of catecholamines, including dopamine and the Parkinson's disease drug, Levodopa. The following diagram illustrates this pathway.

By inhibiting COMT in the periphery, Tolcapone prevents the conversion of Levodopa to the inactive metabolite 3-O-Methyldopa, thereby increasing the bioavailability of Levodopa and allowing more of it to cross the blood-brain barrier. Within the central nervous system, Tolcapone also inhibits COMT, slowing the degradation of dopamine and prolonging its therapeutic effect. The quantification of Tolcapone, facilitated by this compound, is crucial for pharmacokinetic and pharmacodynamic studies that aim to optimize dosing and understand the drug's behavior in vivo.

References

Tolcapone-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to Tolcapone-d4. This deuterated analog of Tolcapone serves as a critical internal standard for the accurate quantification of Tolcapone in biological matrices, a vital aspect of preclinical and clinical drug development.

Chemical Structure and Properties

This compound is a deuterated form of Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] The deuterium labeling is specifically on the 4-methylphenyl ring, which enhances its utility as an internal standard in mass spectrometry-based bioanalytical methods.

Chemical Structure:

(3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl-2,3,5,6-d4)methanone

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1246816-93-2 | [1] |

| Molecular Formula | C₁₄H₇D₄NO₅ | [1] |

| Molecular Weight | 277.3 g/mol | [2] |

| Formal Name | (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl-2,3,5,6-d₄)methanone | |

| Synonyms | Ro-40-7592-d4, Tasmar-d4 | |

| Physical State | Solid | |

| Purity | ≥98% deuterated forms (d₁-d₄) | |

| Solubility | DMSO: slightly soluble, Methanol: slightly soluble |

Pharmacological Properties

Mechanism of Action

Tolcapone, and by extension this compound, exerts its therapeutic effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). COMT is responsible for the metabolic degradation of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa (L-DOPA). By inhibiting COMT, Tolcapone increases the bioavailability of L-DOPA in the brain, thereby prolonging its therapeutic effect. Tolcapone is a selective and reversible inhibitor of COMT.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of Tolcapone have been extensively studied. As this compound is primarily used as an internal standard, its own pharmacokinetic profile is not typically the focus of investigation. However, it is expected to have a very similar profile to Tolcapone. Deuterium substitution can sometimes lead to a "kinetic isotope effect," potentially slowing down metabolism at the site of deuteration, which can be advantageous for an internal standard by ensuring its stability throughout the analytical process.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Tolcapone

| Parameter | Value | Reference(s) |

| Bioavailability | ~65% | |

| Protein Binding | >99.9% | |

| Metabolism | Primarily via glucuronidation. Minor pathways include methylation by COMT and oxidation by CYP3A4 and CYP2A6. | |

| Elimination Half-life | 2-3 hours | |

| Excretion | ~60% in urine, ~40% in feces | |

| COMT Inhibition (Ki) | 0.27 nM (human recombinant COMT) |

Experimental Protocols

Synthesis of this compound

Conceptual Synthetic Scheme:

General Experimental Steps (Hypothetical):

-

Acyl Chloride Formation: React 3,4-dimethoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride.

-

Friedel-Crafts Acylation: React the acyl chloride with toluene-d8 in the presence of a Lewis acid catalyst such as aluminum chloride to form the deuterated benzophenone intermediate.

-

Demethylation: Cleave the two methoxy groups on the benzophenone intermediate using a demethylating agent like boron tribromide or aluminum chloride to yield this compound.

-

Purification: The crude product would then be purified using standard techniques such as column chromatography on silica gel followed by recrystallization to obtain high-purity this compound.

Purification and Analysis

Purification:

Purification of this compound would typically involve column chromatography followed by recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for separating benzophenone derivatives. The exact gradient would be optimized using thin-layer chromatography (TLC).

-

-

Recrystallization:

-

Solvent System: A mixture of ethanol and water or dichloromethane and hexanes could be suitable for recrystallization to obtain a highly pure crystalline solid.

-

Analysis:

The identity and purity of the synthesized this compound would be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the aromatic region corresponding to the deuterated phenyl ring, while ²H NMR would confirm the presence and location of the deuterium atoms. ¹³C NMR would provide the carbon skeleton fingerprint.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which will be higher than that of non-deuterated Tolcapone due to the presence of four deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid) is a common setup for analyzing such compounds.

Quantification of Tolcapone using this compound as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Tolcapone in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed LC-MS/MS Protocol (Example):

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Tolcapone: Q1 (m/z 272.1) -> Q3 (e.g., m/z 226.1)

-

This compound: Q1 (m/z 276.1) -> Q3 (e.g., m/z 230.1)

-

-

COMT Inhibition Assay

The inhibitory activity of Tolcapone (and its deuterated form) on COMT can be assessed using an in vitro enzymatic assay.

Protocol Outline:

-

Prepare Reagents:

-

Recombinant human COMT enzyme.

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

A catechol substrate (e.g., L-DOPA or a fluorescent substrate).

-

Tolcapone or this compound solution at various concentrations.

-

Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, COMT enzyme, and the inhibitor (Tolcapone or this compound).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate and SAM.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding an acid).

-

-

Detection:

-

The amount of product formed is quantified. If L-DOPA is the substrate, the methylated product (3-O-methyldopa) can be measured by HPLC. If a fluorescent substrate is used, the fluorescence of the product is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of COMT inhibition is calculated for each inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Tolcapone in research and development settings. Its chemical and pharmacological properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an ideal internal standard in mass spectrometry. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, analysis, and application of this compound in a laboratory setting.

References

Synthesis and Purification of Tolcapone-d4: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Tolcapone-d4, a deuterated analog of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Tolcapone in biological matrices. This document outlines a feasible synthetic pathway, detailed experimental protocols, purification methods, and characterization data.

Introduction

Tolcapone is a medication used in the management of Parkinson's disease. The introduction of deuterium atoms into the Tolcapone molecule, specifically on the p-tolyl ring, creates this compound ( (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl-d4)methanone). This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods. The synthesis of this compound requires a multi-step process involving the preparation of a deuterated precursor followed by its incorporation into the final molecular structure.

Synthetic Pathway

The synthesis of this compound can be achieved by adapting established methods for the synthesis of unlabeled Tolcapone. A logical and efficient approach involves the preparation of a deuterated p-toluene derivative, which is then used in a Friedel-Crafts acylation reaction. A plausible synthetic route is outlined below.

Experimental Protocols

Synthesis of p-Cresol-d4 (Deuterated Precursor)

Principle: This step involves the deuteration of the aromatic ring of p-cresol via a hydrogen-deuterium (H/D) exchange reaction. This can be achieved using deuterium oxide (D₂O) as the deuterium source and a suitable catalyst, such as a noble metal catalyst (e.g., Pd/C) or a strong acid catalyst, under elevated temperature and pressure.

Materials:

-

p-Cresol

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Palladium on Carbon (10% Pd/C)

-

Anhydrous Toluene

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a high-pressure reaction vessel, combine p-cresol (1 equivalent), 10% Pd/C (0.05 equivalents), and D₂O (10 equivalents).

-

Seal the vessel and purge with an inert gas (e.g., argon).

-

Heat the reaction mixture to 180-200 °C with vigorous stirring for 24-48 hours.

-

Cool the reaction vessel to room temperature and carefully release the pressure.

-

Extract the reaction mixture with anhydrous toluene.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude p-cresol-d4.

-

Purify the crude product by fractional distillation under reduced pressure.

Synthesis of 4-Methyl-d4-anisole

Principle: The hydroxyl group of p-cresol-d4 is methylated to prevent interference in the subsequent Friedel-Crafts acylation.

Materials:

-

p-Cresol-d4

-

Dimethyl sulfate

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Dissolve p-cresol-d4 (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and add dimethyl sulfate (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain 4-methyl-d4-anisole.

Synthesis of (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl-d4)methanone (this compound)

Principle: This key step involves the Friedel-Crafts acylation of 4-methyl-d4-anisole with 3,4-dihydroxy-5-nitrobenzoyl chloride. The acyl chloride is typically prepared in situ from 3,4-dihydroxy-5-nitrobenzoic acid.

Materials:

-

3,4-Dihydroxy-5-nitrobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

4-Methyl-d4-anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

Procedure:

-

Preparation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend 3,4-dihydroxy-5-nitrobenzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.5 equivalents). Stir the mixture at room temperature until the solid dissolves and gas evolution ceases. The resulting solution of the acyl chloride is used directly in the next step.

-

Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, dissolve 4-methyl-d4-anisole (1.1 equivalents) in anhydrous DCM and cool to 0 °C. Slowly add anhydrous aluminum chloride (3 equivalents) in portions. To this suspension, add the previously prepared acyl chloride solution dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and dilute HCl.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude this compound.

Purification of this compound

Principle: The crude this compound is purified by crystallization to achieve high purity suitable for use as an analytical standard.

Materials:

-

Crude this compound

-

Dichloromethane

-

Ethanol (or other suitable solvent mixture)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot dichloromethane.

-

Slowly add ethanol until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Collect the yellow crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound under vacuum.

Quantitative Data

The following table summarizes the expected yields and purity at each stage of the synthesis. These values are estimates based on typical yields for analogous non-deuterated reactions and may vary depending on the specific experimental conditions.

| Step | Product | Theoretical Yield (based on 10g starting material) | Expected Yield Range | Purity (by HPLC) |

| 3.1 | p-Cresol-d4 | ~9.6 g | 70-85% | >98% |

| 3.2 | 4-Methyl-d4-anisole | ~10.8 g | 85-95% | >99% |

| 3.3 | This compound (Crude) | ~23.5 g | 60-75% | 85-95% |

| 4.0 | This compound (Pure) | - | 70-85% (of crude) | >99.5% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should be consistent with the structure of Tolcapone, with the notable absence or significant reduction in the intensity of the signals corresponding to the aromatic protons of the p-tolyl ring. |

| ²H NMR | The deuterium NMR spectrum should show a signal corresponding to the deuterium atoms on the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₁₄H₇D₄NO₅, exact mass: 277.0892). |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a high degree of purity (>99.5%) for the final product. |

| Melting Point | The melting point should be sharp and consistent with that of unlabeled Tolcapone (approximately 143-146 °C), as deuterium substitution typically has a minimal effect on this physical property. |

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the characterization process.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for laboratory use. The outlined procedures are based on established organic chemistry principles and can be adapted by researchers with the appropriate expertise and equipment. The successful synthesis and rigorous characterization of this compound will provide a high-quality internal standard essential for accurate bioanalytical studies in drug development.

Commercial Suppliers of High-Purity Tolcapone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Tolcapone-d4, a deuterated internal standard essential for the accurate quantification of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone. This document outlines key suppliers, presents available quantitative data, details common analytical methodologies, and illustrates the biochemical pathway of Tolcapone's action.

Introduction to this compound

Tolcapone is a selective and reversible inhibitor of COMT, an enzyme involved in the degradation of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa.[1][2] By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain, making it a valuable adjunct therapy for Parkinson's disease.[2][3] this compound, the deuterated analog of Tolcapone, serves as an ideal internal standard for bioanalytical studies utilizing mass spectrometry, owing to its similar chemical and physical properties to the parent drug but distinct mass.[4] The deuterium labeling provides a stable isotopic signature for precise quantification in complex biological matrices.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes the key specifications from prominent vendors. It is important to note that while suppliers guarantee high purity, specific batch-to-batch data, including precise isotopic enrichment and detailed impurity profiles, are typically provided in the Certificate of Analysis (CoA) upon purchase.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |

| LGC Standards | TRC-T535250 | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.27 | Not specified on website; CoA required |

| Santa Cruz Biotechnology | sc-217688 | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.27 | Not specified on website; CoA required |

| Bertin Bioreagent (Cayman Chemical) | 28697 | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.3 | ≥99% deuterated forms (d1-d4) |

| Pharmaffiliates | PA STI 083610 | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.27 | Not specified on website; CoA required |

| MedChemExpress | HY-112029S | 1246816-93-2 | C₁₄H₇D₄NO₅ | 277.27 | Not specified on website; CoA required |

| Clearsynth | Not specified | 134612-80-9 (Unlabeled) | Not applicable | Not applicable | Not specified on website; CoA required |

Experimental Protocols: Quality Control and Analysis

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. While supplier-specific protocols are proprietary, the following represents a standard methodology for the analysis of Tolcapone and its deuterated analog based on published literature.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the determination of Tolcapone in bulk drug and pharmaceutical formulations.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm) or equivalent.

-

Mobile Phase: A mixture of phosphate buffer (pH 4.0), acetonitrile, and methanol in a 40:20:40 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 264 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45-micron syringe filter, and sonicated.

-

Expected Outcome: A sharp, well-resolved peak for Tolcapone (or this compound) with a retention time of approximately 2.45 minutes under these conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Tolcapone and this compound in biological fluids due to its high sensitivity and selectivity.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

-

Column: A C8 or C18 analytical column.

-

Mobile Phase: A gradient of water and a mixture of acetonitrile and methanol (e.g., 90:10 v/v), both containing 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Transitions: Specific precursor-to-product ion transitions are monitored for both Tolcapone and this compound.

-

Sample Preparation: Plasma or urine samples typically undergo protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant.

-

Internal Standard: this compound is used as the internal standard for the quantification of Tolcapone.

Mechanism of Action: COMT Inhibition

Tolcapone exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). In patients with Parkinson's disease treated with levodopa, a significant portion of the levodopa is metabolized in the periphery to 3-O-methyldopa (3-OMD) by COMT. 3-OMD competes with levodopa for transport across the blood-brain barrier. By inhibiting COMT, Tolcapone reduces the formation of 3-OMD, thereby increasing the plasma half-life of levodopa and enhancing its delivery to the central nervous system. Within the brain, Tolcapone also inhibits the degradation of dopamine, further potentiating the dopaminergic stimulation.

Caption: Tolcapone's inhibition of COMT in the periphery and CNS.

Experimental Workflow: Bioanalytical Quantification

The use of this compound as an internal standard is critical for accurate bioanalytical quantification. The following diagram illustrates a typical workflow for a pharmacokinetic study.

Caption: Workflow for bioanalytical quantification using this compound.

References

Tolcapone-d4: Certificate of Analysis and Quality Control Parameters - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical certificate of analysis and quality control parameters for Tolcapone-d4. This compound is the deuterated analog of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT). It is widely used as an internal standard in pharmacokinetic and metabolic studies of Tolcapone, enabling accurate quantification in biological matrices by mass spectrometry. This guide details the critical quality attributes of this compound, including its identity, purity, and isotopic enrichment, along with the analytical methodologies used for their determination.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for this compound provides a summary of the quality control tests performed on a specific batch of the material. The following table summarizes the typical parameters and their acceptance criteria.

| Parameter | Specification | Method Reference |

| Identification | ||

| ¹H-NMR Spectroscopy | Conforms to structure | QC-NMR-01 |

| Mass Spectrometry (MS) | Conforms to structure | QC-MS-01 |

| Purity | ||

| HPLC (UV, 264 nm) | ≥ 98.0% | QC-HPLC-01 |

| Isotopic Enrichment | ||

| Deuterium Incorporation | ≥ 99% atom % D | QC-MS-02 |

| Physical Properties | ||

| Appearance | Yellow to Orange Solid | Visual Inspection |

| Solubility | Soluble in DMSO | Internal Method |

| Residual Solvents | ||

| As per USP <467> | Meets requirements | QC-GC-01 |

Experimental Protocols

Detailed methodologies for the key quality control experiments are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Scan Mode: Full scan for identity confirmation and Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) for isotopic enrichment.

-

Procedure for Identity: The mass spectrum of this compound is acquired and the molecular ion peak corresponding to its deuterated mass is confirmed.

-

Procedure for Isotopic Enrichment: The relative intensities of the mass isotopologues (d0 to d4) are measured. The isotopic enrichment is calculated by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant protonated impurities.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts and coupling patterns are compared to a reference spectrum or to the known spectrum of unlabeled Tolcapone, taking into account the absence of signals from the deuterated positions. The absence of signals in the region corresponding to the deuterated protons on the phenyl ring confirms successful deuteration.

Signaling Pathway and Experimental Workflow Visualizations

Tolcapone's Mechanism of Action: COMT Inhibition

Tolcapone exerts its therapeutic effect in Parkinson's disease by inhibiting the enzyme Catechol-O-Methyltransferase (COMT). COMT is responsible for the metabolic breakdown of levodopa to 3-O-methyldopa. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain, where it is converted to dopamine.

Caption: Tolcapone inhibits COMT, increasing Levodopa's availability to the brain.

Experimental Workflow for this compound Quality Control

The following diagram illustrates the logical flow of the quality control testing process for a batch of this compound.

Caption: Quality control workflow for this compound from sample to CoA.

References

The Pivotal Role of Tolcapone-d4 in Advancing Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Tolcapone-d4 in drug metabolism research. While the primary application of this deuterated analog lies in its function as a robust internal standard for quantitative bioanalysis, its utility underpins the accuracy and reliability of pivotal studies designed to elucidate the metabolic fate of Tolcapone. This document will delve into the metabolic pathways of Tolcapone, present key quantitative data, provide detailed experimental protocols where this compound is essential, and visualize complex processes to enhance understanding.

Introduction to Tolcapone and the Significance of Isotopic Labeling

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. It is used as an adjunct therapy in the treatment of Parkinson's disease.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tolcapone is paramount for its safe and effective use.

Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetics (DMPK) studies. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties. This subtle change does not typically alter the drug's biological activity but allows for its clear differentiation from the unlabeled drug in mass spectrometry-based analyses. This distinction is fundamental to its role as an internal standard.

The Core Role of this compound: An Internal Standard in Quantitative Bioanalysis

In drug metabolism research, accurate quantification of the parent drug and its metabolites in biological matrices (e.g., plasma, urine, microsomes) is crucial. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its utility stems from several key properties:

-

Co-elution: this compound has nearly identical chromatographic behavior to Tolcapone, meaning they elute at the same time from the LC column.

-

Mass Differentiation: Despite co-elution, the mass spectrometer can easily distinguish between the deuterated and non-deuterated forms due to the mass difference.

-

Correction for Variability: this compound is added at a known concentration to samples at an early stage of preparation. It experiences the same sample processing variations (e.g., extraction losses, ionization suppression or enhancement in the mass spectrometer) as the unlabeled Tolcapone. By measuring the ratio of the analyte to the internal standard, these variations can be normalized, leading to highly accurate and precise quantification.

While the kinetic isotope effect (KIE), a change in reaction rate due to isotopic substitution, is a phenomenon studied with deuterated compounds to probe reaction mechanisms, there is no readily available scientific literature to suggest that this compound is used for this purpose in Tolcapone metabolism studies. Its primary and well-documented role is to ensure the analytical rigor of pharmacokinetic and metabolism assays.

Metabolic Pathways of Tolcapone

Tolcapone undergoes extensive metabolism in the body, with very little of the drug excreted unchanged. The main metabolic pathways include:

-

Glucuronidation: This is the major metabolic pathway, where a glucuronic acid moiety is attached to the 3-hydroxyl group of Tolcapone.[1][2]

-

Reduction and Subsequent Conjugation: The nitro group of Tolcapone can be reduced to an amine, which can then undergo further metabolism through N-acetylation, glucuronidation, or sulfation.[1]

-

Oxidation: Minor oxidative pathways involve the hydroxylation of the methyl group, which is subsequently oxidized to a carboxylic acid. Cytochrome P450 enzymes, including CYP3A4 and CYP2A6, are suggested to be involved in this process.

-

Methylation: O-methylation of the catechol group by COMT also occurs.

The following diagram illustrates the primary metabolic pathways of Tolcapone.

Metabolic pathways of Tolcapone.

Quantitative Data in Tolcapone Metabolism

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of Tolcapone. The precise measurement of these parameters heavily relies on analytical methods using this compound as an internal standard.

Table 1: Excretion of Tolcapone and its Metabolites in Humans

| Route of Excretion | Percentage of Administered Dose | Reference |

| Urine | 57.3% | |

| Tolcapone-3-O-glucuronide | ~27% of total radioactivity in urine | |

| Amine Metabolite & Conjugates | ~15.5% | |

| Unchanged Tolcapone | 0.5% | |

| Feces | 40.5% | |

| Tolcapone-3-O-glucuronide | ~33% of total radioactivity in feces | |

| Amine Metabolite & Conjugates | ~7% |

Table 2: Pharmacokinetic Parameters of Tolcapone in Healthy Volunteers

| Parameter | Value | Reference |

| Bioavailability | ~65% | |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Elimination Half-life (t1/2) | 2-3 hours | |

| Volume of Distribution (Vd) | ~9 L | |

| Plasma Protein Binding | >99.9% |

Experimental Protocols

Detailed methodologies are crucial for reproducible drug metabolism research. The following are synthesized protocols for key experiments where this compound is integral.

Quantification of Tolcapone in Human Plasma using LC-MS/MS with this compound Internal Standard

Objective: To accurately determine the concentration of Tolcapone in human plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw frozen human plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.

-

Add 300 µL of acetonitrile (protein precipitation agent) to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Tolcapone: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) + 4 -> Product ion (m/z)

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Tolcapone and this compound.

-

Calculate the peak area ratio (Tolcapone / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of Tolcapone standards.

-

Determine the concentration of Tolcapone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

LC-MS/MS analytical workflow.

In Vitro Metabolic Stability of Tolcapone in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of Tolcapone when incubated with human liver microsomes.

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Tolcapone in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

Tolcapone (e.g., 1 µM final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Termination of the Reaction:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile with a known concentration of this compound. This terminates the reaction and adds the internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to autosampler vials for LC-MS/MS analysis as described in protocol 5.1.

-

-

Data Analysis:

-

Quantify the remaining concentration of Tolcapone at each time point.

-

Plot the natural logarithm of the percentage of Tolcapone remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.

-

Conclusion

This compound is a cornerstone tool in the preclinical and clinical development of Tolcapone. Its role as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to confidently characterize the metabolic profile and pharmacokinetic properties of Tolcapone. While the application of this compound to study kinetic isotope effects is not documented, its fundamental contribution to quantitative bioanalysis is indispensable for modern drug metabolism research. The methodologies and data presented in this guide underscore the importance of isotopically labeled standards in generating the reliable data required for regulatory submission and for ensuring the safe and effective therapeutic use of drugs like Tolcapone.

References

An In-Depth Technical Guide to the Mechanism of Tolcapone as a COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines.[1] By inhibiting COMT in both the periphery and the central nervous system (CNS), Tolcapone modulates the pharmacokinetics of levodopa, the primary treatment for Parkinson's disease, leading to enhanced therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of Tolcapone's mechanism of action, detailing its biochemical interactions, enzyme kinetics, and the downstream effects on critical neurotransmitter pathways. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual diagrams to elucidate complex biological processes and experimental designs.

Introduction to COMT and its Role in Catecholamine Metabolism

Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group of various catechol substrates.[2] These substrates include endogenous catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as catechol drugs such as levodopa.[1] COMT exists in two isoforms: a soluble form (S-COMT) which is predominant in most peripheral tissues, and a membrane-bound form (MB-COMT) which is the primary isoform in the brain.

In the context of Parkinson's disease treatment, peripheral COMT is responsible for a significant portion of the metabolism of administered levodopa into 3-O-methyldopa (3-OMD). This metabolite has no therapeutic value and competes with levodopa for transport across the blood-brain barrier (BBB), thereby reducing the amount of levodopa that reaches the CNS to be converted into dopamine. Within the CNS, COMT contributes to the inactivation of dopamine. Therefore, inhibition of COMT is a critical strategy to enhance the efficacy of levodopa therapy.

Biochemical Mechanism of Tolcapone

Tolcapone is a nitrocatechol-type inhibitor that acts as a potent, selective, and reversible inhibitor of COMT. Its mechanism is intrinsically linked to its structure, which mimics the endogenous catechol substrates of COMT.

Binding to the COMT Active Site

The inhibitory action of Tolcapone stems from its high-affinity binding to the catalytic site of the COMT enzyme. Structural analyses, including X-ray crystallography of rat COMT in complex with Tolcapone (PDB ID: 3S68), have elucidated the specific molecular interactions.

The key interactions involve:

-

Magnesium Ion Chelation: The two hydroxyl groups of Tolcapone's catechol ring form coordinate bonds with the essential Mg²⁺ ion in the active site. This magnesium ion is also coordinated by the side chains of amino acid residues Asp141, Asp169, and Asn170, as well as a water molecule, anchoring the inhibitor in the catalytic pocket.

-

Hydrogen Bonding and Hydrophobic Interactions: The nitro group and other parts of the Tolcapone molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex. Residues such as Lys144, Trp143, and Pro174 are crucial in ensuring the correct orientation of the inhibitor within the active site.

By occupying the active site with high affinity, Tolcapone acts as a tight-binding inhibitor, preventing the binding and subsequent methylation of endogenous catechol substrates like levodopa and dopamine.

Pharmacological Effects on Neurotransmitter Pathways

The primary therapeutic effect of Tolcapone in Parkinson's disease is mediated through its influence on the levodopa and dopamine pathways.

Peripheral Inhibition and Levodopa Bioavailability

When co-administered with levodopa, Tolcapone potently inhibits peripheral COMT, primarily in the liver and gastrointestinal tract. This action significantly reduces the conversion of levodopa to 3-OMD. The consequences of this peripheral inhibition are twofold:

-

Increased Levodopa Half-Life: By preventing its metabolic degradation, Tolcapone prolongs the plasma elimination half-life of levodopa.

-

Enhanced CNS Availability: The reduction in circulating 3-OMD lessens the competition for active transport across the blood-brain barrier, allowing a greater proportion of the administered levodopa dose to enter the brain.

Central Inhibition and Dopamine Stability

Unlike some other COMT inhibitors such as entacapone, Tolcapone is sufficiently lipophilic to cross the blood-brain barrier and inhibit COMT within the CNS. This central action prevents the degradation of dopamine to its metabolite, 3-methoxytyramine (3-MT). The result is a more sustained level of dopamine in the synaptic cleft, leading to more consistent dopaminergic stimulation of postsynaptic receptors and an improvement in the motor symptoms of Parkinson's disease.

Quantitative Data

The potency and pharmacokinetic profile of Tolcapone have been extensively characterized.

Enzyme Inhibition Potency

Tolcapone is a highly potent inhibitor of COMT, with inhibitory concentrations (IC₅₀) in the low nanomolar range. Its potency can vary depending on the tissue and the specific isoform of the enzyme (soluble vs. membrane-bound).

| Parameter | Enzyme Source | Value | Reference |

| IC₅₀ | Rat Brain (S-COMT) | 2 nM | |

| IC₅₀ | Rat Brain (MB-COMT) | 3 nM | |

| IC₅₀ | Rat Liver (S-COMT) | 14.8 nM | |

| IC₅₀ | Rat Liver (MB-COMT) | 86.5 nM | |

| IC₅₀ | Rat Liver | 36 nM | |

| Kᵢ (vs. UGT1A1) | Human Liver Microsomes | 0.68 µM |

S-COMT: Soluble COMT; MB-COMT: Membrane-Bound COMT; UGT1A1: UDP-glucuronosyltransferase 1A1

Comparative Potency

| Compound | Enzyme Source | IC₅₀ | Reference |

| Tolcapone | Rat Liver (S-COMT) | 14.8 nM | |

| Entacapone | Rat Liver (S-COMT) | 14.3 nM | |

| Tolcapone | Rat Liver (MB-COMT) | 86.5 nM | |

| Entacapone | Rat Liver (MB-COMT) | 73.3 nM |

Pharmacokinetic Parameters

The pharmacokinetic profile of Tolcapone is characterized by rapid absorption and a relatively short half-life.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Human | ~60% | |

| Elimination Half-life (t½) | Human (Healthy Volunteers) | ~2 hours | |

| Elimination Half-life (t½) | Human (Parkinson's Patients) | ~5-8 hours | |

| Volume of Distribution (Vd) | Human (Parkinson's Patients) | ~30 L | |

| Total Clearance | Human (Parkinson's Patients) | ~4.5-5 L/h | |

| Time to Peak Concentration (Tₘₐₓ) | Human | ~2 hours |

Experimental Protocols

The characterization of Tolcapone as a COMT inhibitor involves a series of established in vitro and in vivo experimental procedures.

In Vitro COMT Inhibition Assay

This assay quantifies the inhibitory potency of a compound against COMT activity.

-

Objective: To determine the IC₅₀ value of Tolcapone.

-

Enzyme Source: Recombinant human S-COMT or MB-COMT, or tissue homogenates (e.g., rat liver S9 fraction).

-

Substrate: A catechol substrate such as norepinephrine, adrenaline, or a fluorogenic substrate like esculetin.

-

Co-factor: S-adenosyl-L-methionine (SAM).

-

Reaction Buffer: Typically a phosphate buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 2 mM).

-

Procedure:

-

The enzyme preparation is pre-incubated with various concentrations of Tolcapone.

-

The reaction is initiated by the addition of the substrate and SAM.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is terminated, often by the addition of acid and/or organic solvent.

-

-

Detection: The formation of the methylated product (e.g., normetanephrine from norepinephrine) is quantified. High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection is a common and sensitive method.

-

Data Analysis: The percentage of inhibition at each Tolcapone concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.

References

Preliminary Investigation of Tolcapone-d4 in Bioanalytical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation of Tolcapone-d4 for its application in bioanalytical assays. The focus is on the utilization of this compound as an internal standard in the quantitative analysis of Tolcapone in biological matrices, primarily human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Tolcapone and the Role of a Deuterated Internal Standard

Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. It is used as an adjunct therapy in the treatment of Parkinson's disease to enhance the efficacy of levodopa. Accurate quantification of Tolcapone in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This compound possesses nearly identical physicochemical properties to Tolcapone, ensuring similar behavior during sample preparation and chromatographic separation. Its mass difference allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification by correcting for variability in sample extraction and matrix effects.

Mechanism of Action of Tolcapone

Tolcapone exerts its therapeutic effect by inhibiting the COMT enzyme, which is responsible for the methylation and subsequent inactivation of catecholamines, including dopamine, and the peripheral metabolism of levodopa. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain, leading to a more sustained dopaminergic stimulation.

Experimental Protocol: Quantification of Tolcapone in Human Plasma

This section outlines a typical experimental protocol for the quantitative analysis of Tolcapone in human plasma using this compound as an internal standard (IS) by LC-MS/MS.

Materials and Reagents

-

Tolcapone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Tolcapone Stock Solution (1 mg/mL): Accurately weigh and dissolve Tolcapone in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Tolcapone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is commonly employed for sample extraction.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient from 10% to 90% B over 3 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Tolcapone: m/z 272.1 -> 228.1 This compound: m/z 276.1 -> 232.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation: Bioanalytical Method Validation Summary

The following tables present illustrative data for the validation of a bioanalytical method for Tolcapone in human plasma using this compound as an internal standard.

Table 3: Linearity of Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Tolcapone/Tolcapone-d4) |

| 1.0 | 0.015 |

| 5.0 | 0.076 |

| 25.0 | 0.382 |

| 100.0 | 1.525 |

| 500.0 | 7.618 |

| 1000.0 | 15.245 |

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | ≤ 15.0 | ± 15.0 | ≤ 20.0 | ± 20.0 |

| Low | 3.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Medium | 300.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| High | 800.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

Table 5: Recovery and Matrix Effect

| QC Level | Mean Recovery (%) | Matrix Factor |

| Low | 85.2 | 0.98 |

| High | 88.1 | 1.02 |

Conclusion

This technical guide has provided a comprehensive preliminary investigation into the use of this compound in bioanalytical assays. The detailed experimental protocol and illustrative validation data demonstrate the suitability of this compound as an internal standard for the accurate and precise quantification of Tolcapone in human plasma by LC-MS/MS. The established workflow and presented data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The use of a deuterated internal standard like this compound is essential for developing robust and reliable bioanalytical methods that meet regulatory standards.

Methodological & Application

Application Note: High-Throughput Analysis of Tolcapone in Human Plasma by LC-MS/MS using Tolcapone-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolcapone in human plasma. The use of a stable isotope-labeled internal standard, Tolcapone-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation.

Introduction

Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa. It is used as an adjunct therapy in the management of Parkinson's disease to improve the bioavailability and extend the plasma half-life of levodopa.[1][2] Accurate and reliable quantification of Tolcapone in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments.

The principle of this method relies on the use of a deuterated internal standard (IS), this compound, which shares very similar physicochemical properties with the analyte, Tolcapone. This ensures that the IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[3][4] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Tolcapone in human plasma, along with representative method performance data.

Experimental Protocols

Materials and Reagents

-

Tolcapone and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium phosphate (analytical grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Prepare stock solutions of Tolcapone and this compound by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions of Tolcapone by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at different concentration levels.

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex briefly to mix.

-

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A standard HPLC or UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Tolcapone: m/z 272.1 -> 195.1this compound: m/z 276.1 -> 199.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Data Presentation

The following tables summarize the expected performance characteristics of this method. These values are representative and should be confirmed during in-house validation.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Tolcapone | 1 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 1500 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Tolcapone | > 85% | 90 - 110% |

| This compound | > 85% | 90 - 110% |

Mandatory Visualizations

Metabolic Pathway of Tolcapone

Caption: Metabolic pathways of Tolcapone.

Experimental Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for Tolcapone analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Tolcapone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure and rapid chromatographic run time make this method suitable for high-throughput analysis in a clinical research setting.

References

- 1. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

Application Note: A Quantitative Assay for Tolcapone in Human Plasma using Tolcapone-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Tolcapone in human plasma. The assay utilizes a simple protein precipitation sample preparation protocol and a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Tolcapone-d4 is employed as the internal standard to ensure high accuracy and precision. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of Tolcapone.

Introduction

Tolcapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in the management of Parkinson's disease. It enhances the bioavailability of levodopa, a primary treatment for the condition. Accurate measurement of Tolcapone concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a validated LC-MS/MS method for the determination of Tolcapone in human plasma, utilizing its deuterated analog, this compound, as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Tolcapone (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Tolcapone and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up to the mark.

Working Standard Solutions:

-

Prepare a series of Tolcapone working standard solutions by serially diluting the Tolcapone stock solution with 50:50 (v/v) methanol:water.

-

Prepare a this compound internal standard (IS) working solution at a concentration of 100 ng/mL by diluting the this compound stock solution with 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the Tolcapone working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner.

Sample Preparation Protocol

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound IS working solution and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.4 min |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |

| Tolcapone | 272.1 | 228.1 | -60 | -30 | -10 |

| This compound | 276.1 | 232.1 | -60 | -30 | -10 |

Results and Discussion

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 4.2 | 102.1 | 5.5 | 101.5 |

| Medium | 75 | 3.1 | 98.9 | 4.3 | 99.2 |

| High | 750 | 2.5 | 100.5 | 3.8 | 100.8 |

Recovery and Matrix Effect

The extraction recovery of Tolcapone was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to those of neat standards.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.7 |

| High | 750 | 94.1 | 99.1 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Tolcapone.

Caption: Logic of internal standard use for quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tolcapone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in a research setting.

Application Note: Validated LC-MS/MS Method for the Quantification of Tolcapone in Human Plasma Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolcapone in human plasma. The method utilizes a deuterated internal standard (Tolcapone-d7) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated according to the principles of the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction